molecular formula C18H16N2O3 B5865806 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylacetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylacetamide

Cat. No. B5865806
M. Wt: 308.3 g/mol
InChI Key: GFNPTHMHJCSMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylacetamide is a chemical compound that has been the focus of scientific research in recent years. This compound is commonly referred to as EPI-001 and has shown promising potential as a therapeutic agent for the treatment of cancer.

Mechanism of Action

The mechanism of action of EPI-001 involves its ability to bind to specific receptors in cancer cells. EPI-001 has been shown to bind to the androgen receptor and the estrogen receptor, which are both involved in the growth and proliferation of cancer cells. By binding to these receptors, EPI-001 is able to inhibit their activity, which leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
EPI-001 has been shown to have several biochemical and physiological effects. One study found that EPI-001 was able to inhibit the activity of the androgen receptor, which led to the inhibition of prostate cancer cell growth. Another study found that EPI-001 was able to inhibit the activity of the estrogen receptor, which led to the inhibition of breast cancer cell growth.

Advantages and Limitations for Lab Experiments

One advantage of using EPI-001 in lab experiments is its ability to selectively target specific receptors in cancer cells. This allows researchers to study the effects of inhibiting these receptors on cancer cell growth. One limitation of using EPI-001 in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for research involving EPI-001. One direction is to study the effects of EPI-001 on other types of cancer cells, such as lung cancer and colon cancer. Another direction is to study the potential of EPI-001 as a therapeutic agent for the treatment of cancer in animal models. Additionally, research could be conducted to optimize the synthesis method for EPI-001, making it easier to obtain for use in experiments.

Synthesis Methods

The synthesis of EPI-001 is a complex process that involves several steps. The initial step involves the reaction of ethyl acetoacetate with 2-nitrobenzaldehyde to form a nitrostyrene intermediate. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The final step involves the reaction of the amine with phenylacetyl chloride to form EPI-001.

Scientific Research Applications

EPI-001 has been the subject of several scientific studies due to its potential as a therapeutic agent for the treatment of cancer. One study found that EPI-001 was able to inhibit the growth of prostate cancer cells by targeting the androgen receptor. Another study found that EPI-001 was able to inhibit the growth of breast cancer cells by targeting the estrogen receptor.

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-19(13-8-4-3-5-9-13)16(21)12-20-17(22)14-10-6-7-11-15(14)18(20)23/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNPTHMHJCSMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.